molecular formula C13H20ClNO2 B14903961 Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride CAS No. 1965314-56-0

Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride

Cat. No.: B14903961
CAS No.: 1965314-56-0
M. Wt: 257.75 g/mol
InChI Key: OZLLHKFBVNSMKI-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride is a chiral amino acid derivative It is characterized by the presence of a mesityl group, which is a substituted benzene ring with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The mesityl group can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride involves its interaction with specific molecular targets. The mesityl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a mesityl group.

    Methyl (S)-2-amino-3-(4-methylphenyl)propanoate hydrochloride: Contains a 4-methylphenyl group instead of a mesityl group.

Uniqueness

Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

1965314-56-0

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2,4,6-trimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4;/h5-6,12H,7,14H2,1-4H3;1H/t12-;/m0./s1

InChI Key

OZLLHKFBVNSMKI-YDALLXLXSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C[C@@H](C(=O)OC)N)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)OC)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.